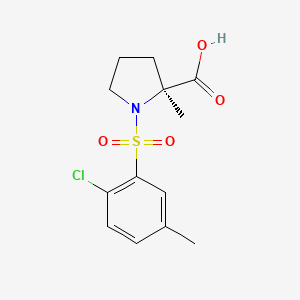![molecular formula C17H19Cl2N3O3 B7449858 N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7449858.png)
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide, also known as DCFPyL, is a small molecule that has gained attention in the field of nuclear medicine. It is a prostate-specific membrane antigen (PSMA) inhibitor that has shown promising results in the diagnosis and treatment of prostate cancer.
Mécanisme D'action
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide binds to the PSMA enzyme, which is overexpressed in prostate cancer cells, with high affinity and specificity. Once bound, this compound is internalized by the cancer cell, where it emits positrons that can be detected by PET imaging. The binding of this compound to PSMA also results in the inhibition of the enzyme's activity, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in humans. The radiotracer is rapidly cleared from the body, with the majority of the dose excreted through the kidneys. This compound PET imaging has been shown to accurately detect the presence and location of PSMA-expressing prostate cancer cells, even in cases of biochemical recurrence where conventional imaging methods have failed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide in lab experiments include its high affinity and specificity for PSMA, its minimal toxicity, and its ability to accurately detect the presence and location of PSMA-expressing prostate cancer cells. The limitations of using this compound include its high cost, the need for specialized PET imaging equipment, and the limited availability of the radiotracer.
Orientations Futures
For N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide research include the development of new synthesis methods to improve yield and reduce cost, the investigation of this compound as a therapeutic agent for the treatment of prostate cancer, and the exploration of this compound for the detection and treatment of other PSMA-expressing cancers. Additionally, the use of this compound in combination with other imaging and therapeutic agents may lead to improved outcomes for patients with prostate cancer.
Méthodes De Synthèse
The synthesis of N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide involves a multi-step process that includes the reaction of a pyrrolidine derivative with 3,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with N,N-diisopropylethylamine and N-(tert-butoxycarbonyl)-L-glutamic acid α-tert-butyl ester. The final step involves the deprotection of the tert-butoxycarbonyl group to yield this compound.
Applications De Recherche Scientifique
N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide has been extensively studied for its application in the diagnosis and treatment of prostate cancer. It is used as a radiotracer in positron emission tomography (PET) imaging to detect the presence and location of PSMA-expressing prostate cancer cells. This compound PET imaging has shown higher sensitivity and specificity than conventional imaging methods, such as computed tomography (CT) and magnetic resonance imaging (MRI). This compound has also been investigated as a therapeutic agent for the treatment of prostate cancer.
Propriétés
IUPAC Name |
1-(3,5-dichlorobenzoyl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3/c1-2-15(23)20-5-6-21-16(24)14-4-3-7-22(14)17(25)11-8-12(18)10-13(19)9-11/h2,8-10,14H,1,3-7H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLOTGDIXWOJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide](/img/structure/B7449782.png)
![N-cyclopropyl-1-[5-(2-pyrrol-1-ylphenyl)-1,2,4-oxadiazol-3-yl]methanesulfonamide](/img/structure/B7449789.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-2,3-dihydroindole-6-carboxylic acid](/img/structure/B7449793.png)
![2-[1-(4-Chloro-3-methylphenyl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7449798.png)
![(7aS)-2-(2-tert-butylpyrimidin-5-yl)-6,6-difluoro-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7449814.png)
![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![3-(hydroxymethyl)-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B7449831.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449836.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)

![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)
![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)

